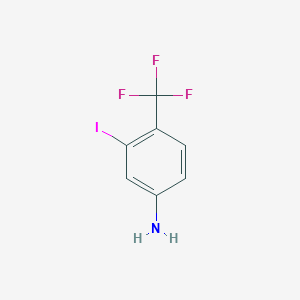

3-Iodo-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSOXGITBVGUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261622-18-7 | |

| Record name | 3-iodo-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Iodo-4-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The document delves into the two primary synthetic strategies: the Sandmeyer reaction starting from 4-(trifluoromethyl)aniline and direct electrophilic iodination. It offers a detailed analysis of the underlying chemical principles, procedural considerations, and optimization strategies for each approach. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, providing them with the necessary technical insights to select and implement the most suitable synthetic route for their specific needs.

Introduction: Significance of this compound

This compound is a valuable substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of both an iodo and a trifluoromethyl group on the aniline scaffold imparts unique physicochemical properties that are highly sought after in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The iodo substituent provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of extensive chemical space in drug discovery programs.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes dominate the preparation of this compound:

-

Method A: The Sandmeyer Reaction: This classical and robust method involves the diazotization of the readily available starting material, 4-(trifluoromethyl)aniline, followed by the introduction of an iodine atom.[2][3]

-

Method B: Direct Electrophilic Iodination: This approach entails the direct introduction of an iodine atom onto the aromatic ring of 4-(trifluoromethyl)aniline using an electrophilic iodine source.[4][5]

The choice between these two strategies depends on several factors including scale, desired purity, and the availability of reagents and equipment. The following sections will provide a detailed examination of each method.

Method A: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including halogens.[1][3] The synthesis of this compound via this route proceeds in two key steps:

Step 1: Diazotization of 4-(Trifluoromethyl)aniline

In this initial step, the primary amino group of 4-(trifluoromethyl)aniline is converted into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C).[6]

Causality Behind Experimental Choices:

-

Low Temperature: The diazonium salt intermediate is unstable and can decompose at higher temperatures, leading to unwanted side products. Maintaining a low temperature is therefore critical for maximizing the yield and purity of the desired product.

-

Strong Acid: The acidic medium is essential for the formation of the active diazotizing agent, the nitrosonium ion (NO+), from sodium nitrite.

Step 2: Iodination of the Diazonium Salt

The resulting diazonium salt solution is then treated with a source of iodide ions, typically potassium iodide (KI) or an aqueous solution of iodine.[6][7] The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic substitution by the iodide ion to yield the target molecule, this compound.

Trustworthiness and Self-Validation: The progress of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The completion of the iodination step is often indicated by the cessation of nitrogen gas evolution.

Visualizing the Sandmeyer Reaction Workflow

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Iodination - Common Conditions [commonorganicchemistry.com]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Stability of 3-Iodo-4-(trifluoromethyl)aniline

[1]

Executive Summary

This compound represents a "push-pull" aromatic system characterized by the electron-withdrawing trifluoromethyl group (

This specific substitution pattern creates a unique reactivity landscape:

-

Electronic Deactivation: The para-

group significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted aniline.[1] -

Steric Crowding: The ortho-relationship between the bulky Iodine (

) and the Trifluoromethyl group ( -

Chemoselectivity: The molecule offers two distinct orthogonal handles—the nucleophilic nitrogen and the electrophilic aryl iodide—allowing for sequential, programmable functionalization.[2]

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Specification | Technical Note |

| CAS Number | 1056176-65-8 | Verify isomer specificity (3-Iodo vs 2-Iodo). |

| Molecular Formula | ||

| Molecular Weight | 287.02 g/mol | High halogen content increases density.[1][2] |

| Appearance | Off-white to pale brown solid | Darkens upon oxidation/light exposure.[1][2] |

| Predicted pKa (NH2) | ~2.5 - 3.0 | Significantly less basic than aniline (pKa 4.6).[1][2] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Low water solubility due to lipophilic |

| Melting Point | 55–60 °C (Typical) | Low melting point requires careful handling during drying.[1][2] |

Reactivity Landscape

The Aniline Nitrogen (Nucleophilic Handle)

Due to the strong electron-withdrawing nature of the para-

-

Acylation/Amidation: Reactions with acid chlorides or anhydrides may require elevated temperatures or stronger bases (e.g., DMAP catalysis) compared to standard anilines.[1][2]

-

Reductive Amination: Standard protocols (aldehyde + STAB) work, but imine formation may be the rate-limiting step due to low nucleophilicity.[1]

-

Diazotization: The amine can be converted to a diazonium salt (Sandmeyer chemistry), but the stability of the resulting diazonium species is lower than electron-rich anilines.

The Aryl Iodide (Electrophilic Handle)

The C-I bond is the primary site for carbon-carbon or carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: The iodine is highly reactive toward oxidative addition by Pd(0).[1] However, the ortho-CF3 group exerts steric hindrance.

-

Recommendation: Use sterically demanding, electron-rich ligands (e.g., SPhos , XPhos , or Buchwald G3 precatalysts) to facilitate oxidative addition and reductive elimination in this crowded environment.[1]

-

-

Sonogashira Coupling: Works efficiently, but requires protection of the amine if the alkyne partner contains sensitive groups, or to prevent competitive binding of the free amine to the Cu(I) co-catalyst.

-

Buchwald-Hartwig Amination: Can be challenging.[1][2] The free

on the substrate can compete with the external amine nucleophile for Pd coordination. It is often strategic to functionalize the aniline nitrogen before attempting Pd-catalyzed coupling at the iodine position.

The Trifluoromethyl Group

Generally inert, but activates the ring for Nucleophilic Aromatic Substitution (SnAr) .[1]

Visualizing the Reactivity Workflow

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

Figure 1: Strategic workflow for functionalization.[1] Path A (N-first) is generally preferred to prevent free-amine interference during Palladium catalysis.[1]

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Coupling of this compound with Phenylboronic acid while preserving the free amine.

Rationale:

-

Catalyst:

is chosen for its robustness and resistance to poisoning by the free amine compared to -

Base:

(mild) prevents side reactions involving the acidic aniline protons.[1][2] -

Solvent: Dioxane/Water (4:[1]1) ensures solubility of the boronate and the lipophilic iodide.

Step-by-Step Procedure:

-

Charge: To a reaction vial, add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and

(2.5 equiv). -

Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to iodide).

-

Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Catalyst: Add

(0.05 equiv / 5 mol%). -

Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass = M+H of biaryl).[1][2]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

.[2] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product will likely be more polar than the starting iodide but less polar than the boronic acid.

Stability, Storage & Safety

Light Sensitivity (Homolytic Cleavage)

Aryl iodides are susceptible to photo-induced homolytic cleavage of the C-I bond, generating aryl radicals.[1]

-

Mechanism:

. -

Consequence: Formation of de-iodinated byproducts (4-(trifluoromethyl)aniline) and iodine darkening.[1]

-

Protocol: Store in amber vials wrapped in foil.

Oxidation Risks

While the electron-withdrawing

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Thermal Instability (HF Evolution Risk)

Trifluoromethyl anilines have been reported to undergo autocatalytic decomposition or trimerization with the evolution of Hydrogen Fluoride (HF) gas upon uncontrolled heating or prolonged storage in acidic media [1].[1]

-

Warning: Do not distill this compound at atmospheric pressure. Avoid strong acidic conditions which might protonate the amine and potentially activate fluoride elimination pathways.[2]

References

-

Chemical & Engineering News (Safety Letters). "An Unexpected Incident with 4-Trifluoromethylaniline." ResearchGate.[1][2] Available at: [Link]

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Organic Chemistry Portal. Available at: [Link][1]

-

PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

The Strategic Fluorine-Iodine Scaffold: Discovery and History of 3-Iodo-4-(trifluoromethyl)aniline

This guide provides an in-depth technical analysis of 3-Iodo-4-(trifluoromethyl)aniline , a critical intermediate in modern medicinal chemistry. It addresses the specific challenges in its synthesis (the "Isomer Trap"), its structural significance in drug design, and its applications in cross-coupling reactions.

Executive Summary & Chemical Identity

This compound (CAS: 1261622-18-7 ) is a specialized "privileged structure" used primarily in the development of kinase inhibitors and androgen receptor antagonists. It combines two high-value pharmacophoric elements: a trifluoromethyl group (-CF3) for metabolic stability and lipophilicity, and an iodine atom (-I) as a reactive handle for palladium-catalyzed cross-coupling.

The molecule is defined by a specific substitution pattern that presents a synthetic challenge: the iodine atom is positioned meta to the amino group and ortho to the trifluoromethyl group. This distinguishes it from its more easily synthesized isomer, 2-iodo-4-(trifluoromethyl)aniline, creating a "regioselectivity trap" for inexperienced chemists.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Synonym | 4-Amino-2-iodobenzotrifluoride |

| CAS Number | 1261622-18-7 (Target Isomer) |

| Common Impurity | 2-Iodo-4-(trifluoromethyl)aniline (CAS 163444-17-5) |

| Molecular Formula | C |

| Molecular Weight | 287.02 g/mol |

| Key Functionality | Orthogonal reactivity (Nucleophilic -NH |

The "Isomer Trap": Discovery and Synthetic Evolution

The history of this molecule is tied to the evolution of fluorinated aromatics in drug discovery during the early 2000s. As medicinal chemists sought to explore the chemical space around the trifluoromethyl group, the need for regioselective functionalization became paramount.

The Regioselectivity Challenge

The primary challenge in discovering a scalable route to this compound is the directing effect of the substituents on the benzene ring:

-

Amino Group (-NH

): Strong activator, directs Ortho/Para. -

Trifluoromethyl Group (-CF

): Strong deactivator, directs Meta.

In the precursor 4-(trifluoromethyl)aniline :

-

The positions ortho to the amino group (C2 and C6) are activated.

-

The positions meta to the amino group (C3 and C5) are deactivated.

Direct Iodination Failure:

Attempting to iodinate 4-(trifluoromethyl)aniline directly (using NIS or I

To access the target 3-iodo isomer (where iodine is meta to the amine), chemists must utilize an indirect "Design by Synthesis" approach, typically involving a Sandmeyer reaction or nucleophilic aromatic substitution (S

The Validated Synthetic Pathway (The "Sandmeyer Route")

The most robust historical and industrial route circumvents the directing group conflict by establishing the iodine position before the final amine is generated.

Step-by-Step Protocol:

-

Precursor Selection: Start with 2-chloro-4-nitrobenzotrifluoride . The nitro group acts as a latent amine, and the chlorine serves as a leaving group.

-

Ammonolysis (S

Ar): The electron-deficient ring (activated by -NO -

Sandmeyer Iodination: The C2-amine is converted to a diazonium salt (using NaNO

/H -

Nitro Reduction: The C4-nitro group is selectively reduced (using Fe/NH

Cl or H

Caption: Figure 1. The "Sandmeyer Route" (Top) successfully yields the target 3-iodo isomer, whereas direct iodination (Bottom) leads to the undesired 2-iodo isomer due to electronic directing effects.

Mechanistic Role in Drug Design[3]

This compound is not just a building block; it is a strategic scaffold used to modulate the electronic and steric properties of a drug candidate.

The "Orthogonal" Functionalization Vector

The molecule possesses two distinct reactive sites that allow for sequential, orthogonal functionalization:

-

The Nucleophilic Aniline (-NH

): Can react with acid chlorides, isocyanates, or aldehydes to form amides, ureas, or secondary amines. This usually forms the "hinge-binding" motif in kinase inhibitors. -

The Electrophilic Iodide (-I): A premium handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The Carbon-Iodine bond is weaker and more reactive than C-Br or C-Cl, allowing coupling to occur under mild conditions after the amide formation, or allowing the introduction of sensitive boronic acids.

Conformational Control (Atropisomerism)

The iodine atom is positioned ortho to the bulky trifluoromethyl group. When this ring is coupled to another aromatic system (via the iodine position), the steric clash between the -CF

-

Benefit: This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target (e.g., locking a kinase inhibitor in the "Type II" inactive conformation).

Experimental Protocols

The following protocols are synthesized from best-practice methodologies for handling halogenated anilines.

Protocol A: Synthesis via Sandmeyer Route (Recommended)

-

Step 1 (SNAr): Charge a pressure vessel with 2-chloro-4-nitrobenzotrifluoride (1.0 eq) and 28% aqueous ammonia (5.0 eq) in isopropanol. Heat to 80°C for 12 hours. Cool, precipitate with water, and filter to obtain 2-amino-4-nitrobenzotrifluoride.

-

Step 2 (Iodination): Suspend the amine (1.0 eq) in 20% H

SO -

Step 3 (Reduction): Dissolve the nitro-iodide in Ethanol/Water (4:1). Add Iron powder (3.0 eq) and NH

Cl (0.5 eq). Reflux for 2 hours. Filter through Celite to remove iron sludge. Concentrate and recrystallize from Hexane/EtOAc.[2]

Protocol B: Safety & Handling

-

Hazard: Aromatic amines are potential carcinogens.[3] The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store under inert gas (Argon) protected from light. The C-I bond is photosensitive and can degrade to release free iodine (turning the solid brown) over time.

Applications in Medicinal Chemistry

This scaffold is a key intermediate for synthesizing N-aryl-benzamides and diaryl-ureas , common motifs in oncology drugs.

Case Study: Kinase Inhibitor Fragment

In the development of VEGFR and B-RAF inhibitors, the this compound scaffold allows for the construction of a "Head-Tail" architecture.

-

The Head: The aniline nitrogen binds to the kinase hinge region (often via a urea linkage).

-

The Tail: The iodine is replaced by a hydrophobic aryl group (via Suzuki coupling) that occupies the allosteric pocket, with the adjacent -CF

group providing metabolic protection against oxidation.

Caption: Figure 2. Divergent synthesis capabilities of the scaffold. The iodine handle allows access to biaryl libraries, while the amine allows urea/amide formation.

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 1261622-18-7). Retrieved from

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

-

ChemicalBook. (2024). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Amino-2-iodobenzotrifluoride. Retrieved from

- Gershon, H., et al. (1995). "Regioselective iodination of trifluoromethyl-substituted anilines." Journal of Medicinal Chemistry (General SAR context).

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Iodo-4-(trifluoromethyl)aniline in Modern Organic Synthesis

Abstract

This comprehensive technical guide details the multifaceted applications of 3-Iodo-4-(trifluoromethyl)aniline as a pivotal building block in contemporary organic synthesis. The strategic positioning of the iodo, amino, and trifluoromethyl groups on the aniline scaffold renders it a highly versatile reagent for constructing complex molecular architectures. This document provides in-depth application notes, detailed experimental protocols, and mechanistic insights for its use in palladium-catalyzed cross-coupling reactions, the synthesis of diverse heterocyclic systems, and its role in the development of novel pharmaceuticals and agrochemicals. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Synthetic Potential of this compound

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound emerges as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring, while the amino group serves as a versatile handle for a myriad of transformations. The iodo substituent, a key player in this trifecta, provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

This guide explores the strategic deployment of this molecule in several key areas of organic synthesis, providing both the "how" and the "why" behind the experimental procedures.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 155403-06-8[3] |

| Molecular Formula | C7H5F3IN[3][4] |

| Molecular Weight | 287.02 g/mol [3] |

| Appearance | White to brown powder or crystals[5] |

| Purity | Typically ≥98%[3] |

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for their reliability and broad functional group tolerance.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[7] Coupling this compound with various arylboronic acids or esters provides a direct route to substituted 2-(trifluoromethyl)biphenyl-5-amines.

Causality in Protocol Design:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst/Ligand System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh3)4 or generating the active species in situ from a Pd(II) source such as Pd(OAc)2 with a suitable phosphine ligand is common. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid component. An aqueous solution of a carbonate or phosphate base is often employed to minimize side reactions like protodeboronation.[7]

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often optimal, facilitating the interaction of both organic and inorganic reagents.

Experimental Protocol: Synthesis of 4'-Methyl-2-(trifluoromethyl)biphenyl-5-amine

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

(4-Methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), (4-methylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 mixture) via syringe. The typical concentration is 0.1-0.5 M with respect to the iodoaniline.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][8] While this compound already possesses an amino group, this moiety can be protected, and the iodo group can undergo coupling with other amines to generate more complex diaryl or aryl-alkyl amines. Alternatively, the inherent amino group of this compound can act as the nucleophile in reactions with other aryl halides.

Causality in Protocol Design:

-

Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps.[6]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[6]

-

Inert Conditions: The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for achieving high yields.

Experimental Protocol: N-Phenyl-3-iodo-4-(trifluoromethyl)aniline Synthesis

Objective: To demonstrate the use of this compound as a coupling partner in a Buchwald-Hartwig amination.

Materials:

-

1-Bromo-3-iodo-4-(trifluoromethyl)benzene (assuming prior functionalization)

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add anhydrous toluene, followed by aniline (1.2 equiv.) via syringe.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

-

Monitoring: Follow the reaction's progress by LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the N-arylated product.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Synthesis of Heterocyclic Compounds

The dual functionality of the amino and iodo groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[9]

Synthesis of Trifluoromethylated Indoles

Indole scaffolds are ubiquitous in biologically active molecules. A common strategy for indole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an ortho-iodoaniline.

Causality in Protocol Design:

-

Catalyst System: A palladium(II) catalyst is typically used, which is reduced in situ to the active Pd(0) species. The choice of ligand can influence the efficiency of the cyclization.

-

Base: A carbonate base is often sufficient to facilitate the reaction.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed to ensure the solubility of the reagents and intermediates.

Experimental Protocol: Synthesis of a 2-Substituted 6-(Trifluoromethyl)indole

Objective: To construct a trifluoromethylated indole ring system.

Materials:

-

This compound

-

A terminal alkyne (e.g., Phenylacetylene)

-

Palladium(II) chloride (PdCl₂)

-

Lithium chloride (LiCl)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: Combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), PdCl₂ (0.05 equiv.), LiCl (2.0 equiv.), and Na₂CO₃ (2.0 equiv.) in a sealable reaction vessel.

-

Solvent Addition: Add anhydrous DMF to the vessel.

-

Reaction: Seal the vessel and heat the mixture at 100 °C for 12-18 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired indole.

Applications in Agrochemical and Pharmaceutical Synthesis

The 3-amino-4-(trifluoromethyl)phenyl motif is a key structural feature in a number of commercial and investigational agrochemicals and pharmaceuticals.[10][11][12] The unique electronic properties conferred by the trifluoromethyl group often lead to enhanced biological activity.[13]

Case Study: Precursor to Phenylpyrazole Insecticides

While Fipronil itself uses a 2,6-dichloro-4-(trifluoromethyl)aniline core, the synthetic strategies are analogous. This compound can be a precursor to related insecticides where the chlorine atoms are replaced by other functionalities introduced via cross-coupling reactions. The synthesis of such complex molecules often involves a multi-step sequence where the aniline is a central building block.

Table: Physicochemical Properties Conferred by the Trifluoromethyl Group

| Property | Impact of CF₃ Group | Rationale |

| Lipophilicity | Increased | The high hydrophobicity of the CF₃ group can enhance membrane permeability. |

| Metabolic Stability | Increased | The C-F bond is very strong, making the CF₃ group resistant to oxidative metabolism.[14] |

| Binding Affinity | Can be enhanced | The CF₃ group can participate in favorable interactions with protein targets. |

| pKa of Amino Group | Decreased | The strong electron-withdrawing nature of the CF₃ group reduces the basicity of the aniline nitrogen. |

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its well-defined reactive sites allow for selective and predictable transformations, making it an invaluable tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental methodology development to the synthesis of novel compounds with potential applications in medicine and agriculture. The continued exploration of this and similar fluorinated building blocks will undoubtedly fuel future innovations in chemical science.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. (2025, June 21). Retrieved February 24, 2026, from [Link]

-

Trifluoromethylarylation of alkenes using anilines - PMC - NIH. (2023, October 27). Retrieved February 24, 2026, from [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.).

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Retrieved February 24, 2026, from [Link]

-

Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 24, 2026, from [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. (2016, January 19). Retrieved February 24, 2026, from [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (2016, January 19). Retrieved February 24, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE. (2015, July 21). Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

This compound (C7H5F3IN) - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

-

Iodine-Mediated Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved February 24, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Retrieved February 24, 2026, from [Link]

-

Mechanism for trifluoromethylation of aniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

(PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives - ResearchGate. (2025, August 2). Retrieved February 24, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). Retrieved February 24, 2026, from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

An Unexpected Incident with 4-Trifluoromethylaniline - ResearchGate. (2025, August 7). Retrieved February 24, 2026, from [Link]

-

Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles - Arkivoc. (2024, June 9). Retrieved February 24, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. jelsciences.com [jelsciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - this compound (C7H5F3IN) [pubchemlite.lcsb.uni.lu]

- 5. 4-Iodo-3-(trifluoromethyl)aniline | 155403-06-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Iodo-4-(trifluoromethyl)aniline

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of diverse functional groups, and the use of generally low-toxicity and commercially available reagents.[1] Among the vast array of substrates, 3-Iodo-4-(trifluoromethyl)aniline is a particularly valuable building block. The presence of the trifluoromethyl group, a common motif in pharmaceuticals, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The aniline functional group provides a versatile handle for further synthetic transformations. This guide provides an in-depth exploration of Suzuki coupling reactions with this compound, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals. Biphenyl derivatives, often synthesized via Suzuki coupling, are themselves important pharmacophores with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties.[3][4]

The electron-withdrawing nature of the trifluoromethyl group and the presence of the amino group on the aryl iodide present specific challenges and opportunities in optimizing the Suzuki coupling. Understanding the interplay of catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity. This document aims to provide a comprehensive framework for successfully employing this compound in this critical transformation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step is often rate-limiting and involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) species.[7][8] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[9][10] For less reactive halides like chlorides, the use of bulky, electron-donating phosphine ligands is often necessary to facilitate this step.[6][9]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[11] This process requires the activation of the organoboron compound by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[11][13]

-

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the biaryl product.[5][8] The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[5]

The Critical Role of Reaction Components

-

Catalyst and Ligands: Palladium catalysts are most commonly used for Suzuki couplings.[6] The choice of ligand is critical for stabilizing the palladium center, modulating its reactivity, and preventing the formation of palladium black.[5] Electron-rich and sterically bulky phosphine ligands, such as SPhos and XPhos, are often effective for challenging substrates, including electron-deficient aryl halides.[14][15] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands.[11]

-

Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[11][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the specific substrates and solvent system.[16]

-

Solvent: The solvent provides the medium for the reaction and can influence the solubility of reagents and the efficacy of the base. Common solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[5] Often, a mixture of an organic solvent and water is used, creating a biphasic system that can enhance the reaction rate.[13][17]

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Considerations

-

Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[16] Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Purity: The purity of all reagents, including the solvent and base, is critical for the success of the reaction.[16] Use of anhydrous solvents is often recommended.[1]

-

Degassing: Thoroughly degassing the reaction mixture is essential to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.[14][16]

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Inert gas supply (N₂ or Ar)

-

Standard glassware for workup and purification

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the vessel.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Representative Reaction Conditions

The choice of reaction parameters can significantly influence the outcome of the Suzuki coupling. The following table summarizes various conditions that have been successfully employed for similar transformations.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | Good to High |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 85 | 24 | Moderate to Good |

| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 18 | Good |

Note: Yields are qualitative and will vary depending on the specific boronic acid used. This table is intended as a guide for condition screening.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst or ligand - Insufficiently degassed system - Inappropriate base or solvent - Low reaction temperature | - Use a fresh, high-quality catalyst and ligand. Consider a pre-catalyst system.[16] - Ensure thorough degassing via sparging or freeze-pump-thaw cycles.[16] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[16] - Gradually increase the reaction temperature.[16] |

| Formation of Homocoupled Product | - Presence of oxygen - Inefficient transmetalation | - Improve degassing procedures.[16] - Consider a different base or the addition of a co-solvent to improve boronic acid solubility and reactivity. |

| Protodeboronation of Boronic Acid | - Instability of the boronic acid, especially with electron-withdrawing groups - Presence of water with certain bases | - Use a slight excess of the boronic acid. - Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[13][14] - Use anhydrous conditions if this side reaction is significant.[1] |

| Dehalogenation of Aryl Iodide | - Presence of hydride sources (e.g., some amine bases or alcohol solvents) | - Switch to a non-hydridic base like K₂CO₃ or K₃PO₄ and an aprotic solvent.[14] |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of valuable biaryl compounds. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful execution. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can effectively utilize this important transformation in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges and unlocking the full potential of Suzuki coupling reactions with this key building block.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 58(48), 9633-9695. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

-

Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

-

Kalita, H., Soni, V., & Kumar, A. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 867, 219-226. [Link]

-

Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

-

Chen, Y., Li, L., & Zhang, H. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Chinese Journal of Chemistry, 25(11), 1668-1671. [Link]

-

Singh, A. K., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5227-5269. [Link]

-

TUODA. (2025, December 28). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

-

Smith, A. B., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Zhang, X., et al. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 5(5), 22-41. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Li, Y., et al. (2026, February 23). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters. [Link]

-

de la Torre, A., et al. (2023, October 27). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]

-

Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87. [Link]

-

Shree Ganesh Remedies Limited. 2-Methyl-3-(trifluoromethyl)aniline. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Reddit r/Chempros. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?[Link]

-

Sharma, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Jain, Z. J., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 230-235. [Link]

-

Various Authors. (2022). Mechanism pathway for biphenyl SCF3 synthesis. ResearchGate. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

- Google Patents. Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

-

Various Authors. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5589-5591. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Iodo-4-(trifluoromethyl)aniline

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities with tailored properties. 3-Iodo-4-(trifluoromethyl)aniline serves as a highly versatile and valuable building block in this context. Its structure is characterized by three key features that dictate its reactivity: an aniline moiety, which is a common precursor for a vast array of biologically active compounds; a trifluoromethyl group, which is a strong electron-withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates; and an iodine atom, which provides a reactive handle for a multitude of powerful cross-coupling reactions.

The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. The protocols detailed herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, form the cornerstone of modern synthetic organic chemistry for constructing carbon-carbon and carbon-nitrogen bonds.[1][2]

A generalized catalytic cycle for these transformations is depicted below. The cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by a key step that differs for each reaction: transmetalation in the case of Suzuki and Sonogashira reactions, or coordination and deprotonation for the Buchwald-Hartwig amination. The cycle concludes with reductive elimination, which yields the desired coupled product and regenerates the active palladium(0) catalyst.

Caption: Generalized Palladium Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in many pharmaceutical agents.[2][3] The electron-withdrawing trifluoromethyl group on the this compound substrate can enhance the rate of the oxidative addition step.

Protocol: Synthesis of 4'-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with 4-cyanophenylboronic acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₅F₃IN | 287.02 |

| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 |

| XPhos | C₃₃H₄₃P | 478.66 |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

| Water (degassed) | H₂O | 18.02 |

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 287 mg, 1.0 mmol), 4-cyanophenylboronic acid (1.2 equiv., 176 mg, 1.2 mmol), and potassium phosphate (2.0 equiv., 425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv., 18.3 mg, 0.02 mmol) and XPhos (0.08 equiv., 38.3 mg, 0.08 mmol). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Caption: Suzuki-Miyaura Coupling Workflow.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][4] It has become an indispensable tool in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of biologically active compounds.

Protocol: Synthesis of N-Phenyl-3-iodo-4-(trifluoromethyl)aniline

This protocol details the coupling of this compound with aniline.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₅F₃IN | 287.02 |

| Aniline | C₆H₇N | 93.13 |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 |

| BINAP | C₄₄H₃₂P₂ | 622.67 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 |

| Toluene (anhydrous) | C₇H₈ | 92.14 |

Experimental Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 equiv., 134 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Catalyst and Ligand Addition: In the same Schlenk tube, add Pd(OAc)₂ (0.02 equiv., 4.5 mg, 0.02 mmol) and BINAP (0.03 equiv., 18.7 mg, 0.03 mmol).

-

Reactant Addition: Add this compound (1.0 equiv., 287 mg, 1.0 mmol) and aniline (1.2 equiv., 112 mg, 1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-arylated product.

Caption: Buchwald-Hartwig Amination Workflow.

Application Protocol 3: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Protocol: Synthesis of 3-((4-Methoxyphenyl)ethynyl)-4-(trifluoromethyl)aniline

This protocol outlines the coupling of this compound with 4-ethynylanisole.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₅F₃IN | 287.02 |

| 4-Ethynylanisole | C₉H₈O | 132.16 |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 |

| Copper(I) Iodide (CuI) | CuI | 190.45 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 |

Experimental Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., 287 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 21 mg, 0.03 mmol), and CuI (0.06 equiv., 11.4 mg, 0.06 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous THF (e.g., 8 mL) and triethylamine (2.0 equiv., 0.28 mL, 2.0 mmol) via syringe. Then, add 4-ethynylanisole (1.2 equiv., 159 mg, 1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired product.

Caption: Sonogashira Coupling Workflow.

Application Protocol 4: Synthesis of Heterocyclic Compounds via Cyclization

The products obtained from the initial cross-coupling reactions can serve as advanced intermediates for the synthesis of various heterocyclic scaffolds. For instance, an ortho-alkynylaniline, synthesized via a Sonogashira coupling, can undergo a base-catalyzed cyclization to form an indole ring system.

Protocol: Synthesis of 2-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indole

This protocol describes the cyclization of the product from the Sonogashira coupling (3-((4-methoxyphenyl)ethynyl)-4-(trifluoromethyl)aniline).

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 3-((4-Methoxyphenyl)ethynyl)-4-(trifluoromethyl)aniline | C₁₆H₁₂F₃NO | 291.27 |

| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 |

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-((4-methoxyphenyl)ethynyl)-4-(trifluoromethyl)aniline (1.0 equiv., 291 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (e.g., 5 mL) followed by potassium tert-butoxide (2.0 equiv., 224 mg, 2.0 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the progress of the cyclization by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction to room temperature and carefully pour it into ice-water (20 mL). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of novel compounds. The protocols detailed in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and reproducible methods for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond, coupled with the electronic properties of the trifluoromethyl group, makes this starting material an ideal candidate for a wide array of synthetic transformations. The subsequent cyclization of the coupled products further expands the synthetic utility, providing access to important heterocyclic scaffolds. These methodologies are anticipated to be of significant value to researchers in the fields of drug discovery, materials science, and organic synthesis.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. Available at: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]

-

Innate C-H trifluoromethylation of heterocycles - PMC - NIH. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. Available at: [Link]

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. Available at: [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - ResearchGate. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. Available at: [Link]

-

SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Ana G. Neo Laboratory of Bioorganic Chemistry and Membrane Bio. Available at: [Link]

-

Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]

Sources

Application Note: Strategic Utilization of 3-Iodo-4-(trifluoromethyl)aniline in Next-Generation Agrochemical Synthesis

Executive Summary: The Fluorine-Iodine Pivot

In modern agrochemical discovery, the trifluoromethyl (CF₃) group is ubiquitous due to its ability to enhance lipophilicity, metabolic stability, and bio-permeability—the so-called "Magic Methyl" effect. However, introducing this group late in synthesis is challenging.

3-Iodo-4-(trifluoromethyl)aniline (MW: 287.02 g/mol ) serves as a high-value "divergent intermediate." It offers two distinct orthogonal handles:

-

The Aniline (C1): A nucleophilic handle for amide coupling (e.g., benzamide insecticides) or conversion to hydrazines (e.g., pyrazole acaricides).

-

The Iodine (C3): An electrophilic handle positioned ortho to the CF₃ group. This is the critical "pivot point" for Palladium-catalyzed cross-coupling, allowing the construction of sterically congested biaryl systems found in SDHI fungicides and ryanodine receptor modulators.

This guide details the handling, synthetic logic, and validated protocols for leveraging this molecule in library generation.

Chemical Properties & Safety Profile

Note: Always consult the specific SDS before handling. Anilines are generally toxic and potential sensitizers.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | Refer to specific vendor (e.g., 106877-33-2 or isomer specific) |

| Molecular Formula | C₇H₅F₃IN |

| Molecular Weight | 287.02 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Storage | 2-8°C, Protect from light (Iodine-carbon bonds are photosensitive) |

Safety Critical:

-

Inhalation/Skin Contact: Toxic.[1] Use a fume hood and nitrile gloves (double-gloving recommended).

-

Incompatibility: Avoid strong oxidizers. The aniline nitrogen is prone to oxidation; store under inert gas (Argon/Nitrogen) if possible.

Strategic Workflow: The "Divergent Hub"

The power of this molecule lies in its ability to serve as a hub for Scaffold Hopping .

Caption: Divergent synthesis pathways. The C-I bond allows scaffold extension, while the NH₂ group builds the core pharmacophore.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl intermediate while retaining the aniline functionality. Challenge: The free amine can coordinate to Pd, poisoning the catalyst. The CF₃ group makes the ring electron-deficient, facilitating oxidative addition but potentially destabilizing the intermediate.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for robustness against free amines.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine the aniline, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add the Dioxane/Water mixture (degassed).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of Argon.

-

Reaction: Seal the vial and heat to 80-90°C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.4) should disappear; a fluorescent biaryl spot will appear.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite (elute with EtOAc) to remove Pd black.

-

Wash filtrate with water (x2) and brine (x1).

-

Dry over Na₂SO₄ and concentrate.[2]

-

-

Purification: Flash chromatography on Silica Gel.

-

Note: The product is an amine; adding 1% Triethylamine to the eluent can reduce streaking.

-

Validation Check:

-

¹H NMR: Look for the disappearance of the singlet proton adjacent to the Iodine (approx. 7.0-7.5 ppm) and the appearance of new aryl protons.

-

Mass Spec: Confirm M+1 peak corresponding to the biaryl product.

Protocol B: Synthesis of Aryl Hydrazines (Pyrazole Precursor)

Objective: Convert the aniline to a hydrazine, a key step in synthesizing Fipronil-class or Pyrazole-amide insecticides. Mechanism: Sandmeyer-type diazotization followed by Stannous Chloride reduction.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Acid: Conc. HCl (excess, solvent/reactant)

-

Nitrite: NaNO₂ (1.1 equiv, aqueous solution)

-

Reductant: SnCl₂·2H₂O (2.5 equiv)

Step-by-Step Methodology

-

Slurry Formation: Suspend the aniline in Conc. HCl (approx. 5 mL per gram) in a round-bottom flask. Cool to -5°C to 0°C using an ice/salt bath.

-

Critical: Efficient stirring is required; the hydrochloride salt may precipitate.

-

-

Diazotization: Dropwise add the NaNO₂ solution. Maintain temperature below 0°C .

-

Endpoint: Stir for 30 mins. Verify excess nitrous acid using starch-iodide paper (turns blue/black).

-

-

Reduction:

-

Dissolve SnCl₂·2H₂O in a minimum amount of Conc. HCl.

-

Add this solution dropwise to the cold diazonium salt mixture.

-

Observation: A thick precipitate (hydrazine hydrochloride) usually forms immediately.

-

-

Isolation:

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Filter the solid.

-

Free Basing (Optional but recommended for stability): Suspend solid in cold water, neutralize with 10% NaOH to pH 9, and extract with Ether/EtOAc.

-

Caution: Aryl hydrazines are toxic and unstable. Use immediately in the next step (pyrazole cyclization).

-

Case Study: Designing a "Meta-Diamide" Analog

Context: Classes of insecticides like Broflanilide utilize a meta-diamide structure.[3] this compound allows for a unique variation where the "A-ring" contains an Iodine atom, enabling late-stage library diversification.

Workflow Visualization

Caption: Synthesis of a Broflanilide analog library using the iodine handle for late-stage diversification.

Experimental Insight

In Step 1 (Amide Coupling), the electron-withdrawing CF₃ group reduces the nucleophilicity of the aniline nitrogen.

-

Optimization: Use a stronger base (NaH or LiHMDS) in THF if standard Pyridine/DCM conditions result in low yields.

-

Alternative: Convert the coupling partner (acid) to an acid chloride using SOCl₂/DMF(cat) prior to addition.

References & Authoritative Sources

-

General Properties & Safety:

-

Synthetic Protocols (Suzuki Coupling):

-

Agrochemical Context (Fluorine & Pyrazoles):

-